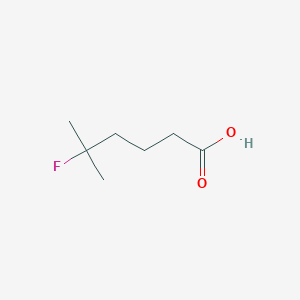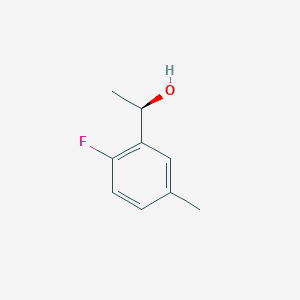
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Chiral catalysts such as BINAP-Ru complexes
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include:
Raw Materials: Fluoro-methylphenyl ketone, chiral reducing agents
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate)
Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the fluoro group using nucleophiles like sodium methoxide
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature
Reduction: Lithium aluminum hydride in anhydrous ether at low temperature
Substitution: Sodium methoxide in methanol at reflux temperature
Major Products Formed
Oxidation: (2-Fluoro-5-methylphenyl)ethanone
Reduction: (1R)-1-(2-Fluoro-5-methylphenyl)ethane
Substitution: (1R)-1-(2-Methoxy-5-methylphenyl)ethan-1-OL
Applications De Recherche Scientifique
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules
Biology: Investigated for its potential as a ligand in enzyme studies
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in inflammatory pathways
Receptor Binding: Binding to receptors that mediate pain and inflammation
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(2-Fluorophenyl)ethan-1-OL
- (1R)-1-(2-Methylphenyl)ethan-1-OL
- (1R)-1-(2-Chloro-5-methylphenyl)ethan-1-OL
Uniqueness
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H11FO |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
(1R)-1-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1 |
Clé InChI |
URFIFPHJQPTBGO-SSDOTTSWSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)F)[C@@H](C)O |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)

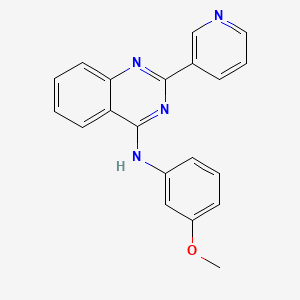

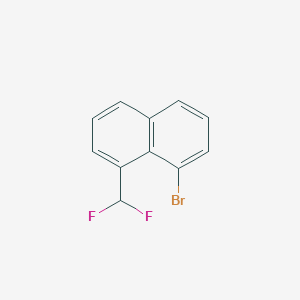
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)

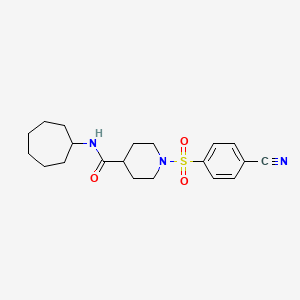

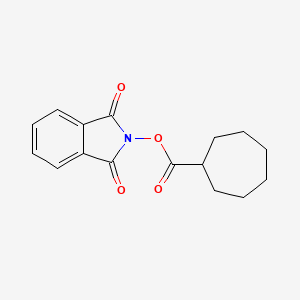
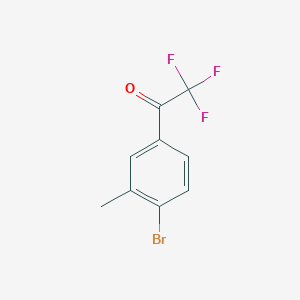

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
